1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol
Description
The compound 1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol is a structurally complex molecule with distinct pharmacophoric features:
- Propan-2-ol backbone: The hydroxyl group at position 2 contributes to hydrogen bonding and solubility.
- Benzimidazole core: The 2-imino-substituted benzimidazole may act as a hydrogen bond donor/acceptor, common in kinase inhibitors or GPCR-targeting agents.
- Piperidinylethyl side chain: The piperidine ring introduces basicity, influencing pharmacokinetics (e.g., blood-brain barrier penetration) and receptor interactions.
Properties
Molecular Formula |
C23H28Cl2N4O2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C23H28Cl2N4O2/c24-17-8-9-22(19(25)14-17)31-16-18(30)15-29-21-7-3-2-6-20(21)28(23(29)26)13-12-27-10-4-1-5-11-27/h2-3,6-9,14,18,26,30H,1,4-5,10-13,15-16H2 |
InChI Key |
QMRFKZWWZBZQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N(C2=N)CC(COC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2-imino-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of the 2,4-dichlorophenoxy intermediate through a nucleophilic substitution reaction between 2,4-dichlorophenol and an appropriate halogenated compound.
Synthesis of the Benzoimidazole Derivative: The benzoimidazole moiety is synthesized by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the benzoimidazole derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(2-imino-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert imino groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols, Bases (e.g., NaOH, KOH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Amines
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-(2-imino-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It may be used in the development of new polymers or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(2-imino-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzoimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting key biological processes.
Comparison with Similar Compounds
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride
- Key differences: Phenoxy substituent: Allyl group (electron-donating) vs. dichloro (electron-withdrawing). Heterocyclic side chain: Piperazine with hydroxyethyl vs. piperidinylethyl in the target.
| Feature | Target Compound | 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazinyl]-2-propanol |
|---|---|---|
| Phenoxy substituent | 2,4-Dichloro | 2-Allyl |
| Propanol chain | 2-Hydroxy | 2-Hydroxy |
| Heterocyclic side chain | Piperidinylethyl | Piperazinyl-hydroxyethyl |
| Molecular weight* | ~535 g/mol (estimated) | ~508 g/mol (dihydrochloride) |
*Molecular weights estimated based on structural formulas.
Benzimidazole Derivatives
4-{1-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methyl-2-propanyl)-2-pyrrolidinone
- Key differences: Phenoxy group: 2,6-Dimethylphenoxy (steric hindrance) vs. 2,4-dichloro. Core structure: Pyrrolidinone-linked benzimidazole vs. imino-benzimidazole. Impact: Pyrrolidinone introduces a lactam ring, altering hydrogen-bonding capacity and rigidity compared to the target’s flexible imino group.
1-[(4-fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-imine
- Key similarities: Benzimidazole-imine core: Shared 2-imino-benzimidazole motif. Piperidine side chain: Both feature piperidine derivatives.
- Key differences: Substituents: Fluorophenyl and methoxyphenyl vs. dichlorophenoxy. Impact: Methoxy groups may enhance solubility but reduce electrophilicity compared to chlorine atoms.
Piperidine/Piperazine-Containing Analogues
4-(3-Allyl-2-oxo-1-benzimidazolinyl)-1-(3,3-diphenyl-4-oxohexyl)-piperidine
- Key differences: Benzimidazolone core: Oxo group replaces imino, reducing hydrogen-bond donor capacity. Side chain: Bulky diphenylhexyl group increases hydrophobicity vs. the target’s piperidinylethyl. Impact: Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.
Propanolamine Derivatives
1-amino-3-[(4-chlorophenyl)(methyl)amino]propan-2-ol
- Key differences: Simplified structure: Lacks benzimidazole and piperidine. Substituents: Chlorophenyl-methylamino vs. dichlorophenoxy-benzimidazole.
Research Implications
- Electron-withdrawing groups (e.g., dichloro) may enhance binding to electrophilic pockets in enzymes or receptors compared to electron-donating substituents (allyl, methoxy) .
- Piperidine vs. piperazine : Piperidine’s single nitrogen may improve CNS penetration, whereas piperazine’s dual nitrogen atoms could favor peripheral targets .
- Benzimidazole-imino core: This motif’s hydrogen-bonding capacity is critical for interactions with ATP-binding sites or allosteric regulatory domains .
Further comparative studies are needed to validate these hypotheses, particularly regarding pharmacokinetics and target engagement.
Biological Activity
The compound 1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol , also known as (2R)-1-(2,4-dichlorophenoxy)-3-[2E)-2-imino-3-(2-piperidin-1-ylethyl)-2,3-dihydro-1H-benzimidazol-1-yl]propan-2-ol , is a complex organic molecule with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
The molecular formula of the compound is with a molecular weight of 463.4 g/mol . It contains multiple functional groups that contribute to its biological activity. The structure includes a benzimidazole core, which is often associated with various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of the compound. For instance, in vitro assays demonstrated that derivatives of benzimidazole compounds exhibit cytotoxic effects against several cancer cell lines:
These findings suggest that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
The biological activity of this compound may be attributed to its ability to interact with various cellular targets:
- Oxidative Stress Induction : The compound has been shown to generate reactive oxygen species (ROS), leading to increased lipid peroxidation and mitochondrial damage, which are crucial for initiating apoptosis in cancer cells .
- Enzyme Inhibition : Molecular docking studies indicate that the compound may inhibit key enzymes involved in cancer progression, such as Axl kinase, demonstrating promising binding affinities .
Study on Cytotoxicity
A study conducted by Zhang et al. synthesized various derivatives based on the benzimidazole scaffold and evaluated their anticancer activity against multiple cell lines including leukemia and breast cancer. The results indicated that certain derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Toxicological Assessment
Another significant aspect of this compound is its toxicological profile. Research has shown that compounds containing chlorophenoxy groups can lead to severe toxicity through mechanisms such as mitochondrial injury and disruption of cellular homeostasis . This highlights the necessity for careful evaluation during drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
